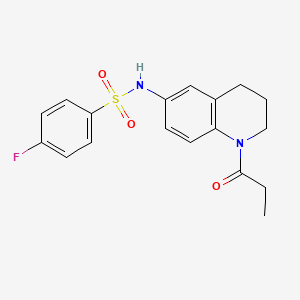
4-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19FN2O3S and its molecular weight is 362.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity of Tetrahydroquinoline Derivatives
Tetrahydroquinoline derivatives, including those containing the sulfonamide moiety, have been synthesized and evaluated for their antitumor activity. Notably, certain compounds in this class have demonstrated more potent and efficacious antitumor properties than Doxorubicin, a reference drug, in in vitro studies. These findings suggest the potential of tetrahydroquinoline derivatives as a new class of antitumor agents, warranting further investigation into their mechanisms of action and therapeutic applications in cancer treatment (Alqasoumi et al., 2010).
Human Carbonic Anhydrases Inhibition
Research on human carbonic anhydrases (hCAs) and novel classes of benzenesulfonamides has led to the discovery of compounds that exhibit remarkable inhibition of hCA VII, an isoform expressed in the brain, with significant selectivity over other hCA isoforms. These findings are crucial for developing targeted therapies for conditions where the modulation of hCA activity is beneficial. The introduction of hydrophobic and hydrophilic functionalities to improve selectivity highlights the importance of molecular design in achieving therapeutic specificity (Bruno et al., 2017).
Anti-Dengue Virus Agents
Research into diarylpyrazolylquinoline derivatives has uncovered compounds with significant anti-dengue virus (DENV) activity. These findings are particularly relevant given the global prevalence of dengue fever and the ongoing search for effective antiviral agents. The ability of these compounds to inhibit DENV replication in vitro and in vivo, with minimal cytotoxicity, presents a promising avenue for the development of new treatments for dengue fever (Lee et al., 2017).
Fluorescent Probes for Zinc(II) Detection
The design and synthesis of caged Zn2+ probes have led to advancements in the detection and study of zinc ions in biological systems. These probes, which exhibit significant fluorescence emission upon complexation with Zn2+, enable the sensitive and selective detection of Zn2+ ions. This research contributes to our understanding of zinc's role in biological processes and facilitates the development of tools for studying zinc signaling and homeostasis (Aoki et al., 2008).
Synthesis of Fluorinated Isoquinolines and Quinolines
The development of methods for the synthesis of ring-fluorinated isoquinolines and quinolines through intramolecular substitution highlights the versatility of fluorine in medicinal chemistry. The incorporation of fluorine atoms into bioactive molecules can significantly alter their physicochemical properties, metabolic stability, and biological activity. This research provides valuable insights into the synthesis of fluorinated heterocycles, which are important in the development of new pharmaceuticals (Ichikawa et al., 2006).
Properties
IUPAC Name |
4-fluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-2-18(22)21-11-3-4-13-12-15(7-10-17(13)21)20-25(23,24)16-8-5-14(19)6-9-16/h5-10,12,20H,2-4,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCBWKHSUHDFCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,6-dimethyl-4-(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)morpholine](/img/structure/B2387920.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2387922.png)

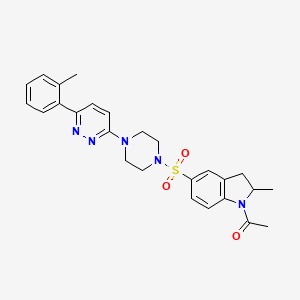
![2-(6-oxopyridazin-1(6H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2387928.png)
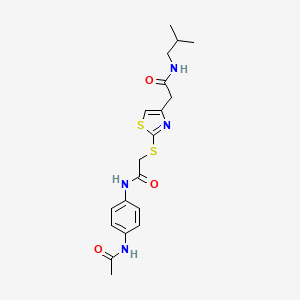

![N-(1-cyano-1-cyclopropylethyl)-2-{4-methyl-2,5-dioxo-4-[4-(trifluoromethoxy)phenyl]imidazolidin-1-yl}acetamide](/img/structure/B2387931.png)
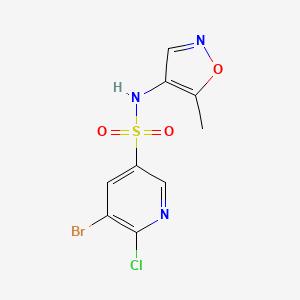
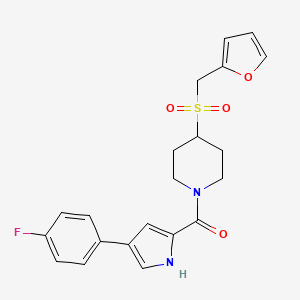
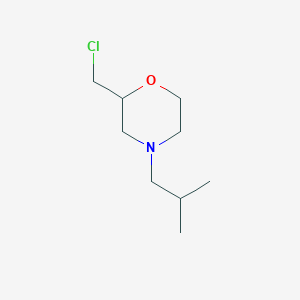
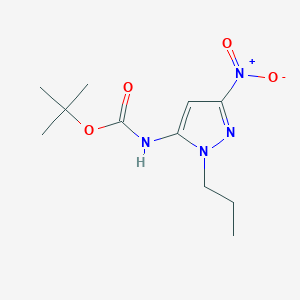
![6-fluoro-N-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2387940.png)
